molecular formula C18H19N3O2S B5511190 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(ethylsulfanyl)benzamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(ethylsulfanyl)benzamide

Cat. No.: B5511190
M. Wt: 341.4 g/mol
InChI Key: KVJBPXXDWSUHBO-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(ethylsulfanyl)benzamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(ethylthio)benzamide is 341.11979803 g/mol and the complexity rating of the compound is 487. The solubility of this chemical has been described as 47.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by Sindhe et al. (2016) explored the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using 2-amino-5,6-dimethyl-1H-benzimidazole. The compounds demonstrated promising antimicrobial activity against various microorganisms and showed significant radical scavenging and ferrous ion chelating activity, indicating their potential as antimicrobial and antioxidant agents.

Photophysical Characteristics

Padalkar et al. (2011) investigated the photophysical properties of novel compounds including 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol. They found that these compounds exhibit excited state intra-molecular proton transfer with single absorption and dual emission characteristics, demonstrating their potential in photophysical applications (Padalkar et al., 2011).

Anticancer Activity

Rasal et al. (2020) synthesized derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole moiety and evaluated their anticancer activity. One compound, in particular, showed significant antiproliferative activity against human cancer cell lines, highlighting its potential in anticancer drug development (Rasal et al., 2020).

Antiprotozoal Activity

Klimenko et al. (2022) synthesized benzimidazole derivatives (dithioacids and thioamides) and screened their biological activity for antibacterial, antiprotozoal, and antimycotic activities. They found notable antibacterial and antiprotozoal activities in these compounds, suggesting their potential use in treating diseases complicated by pathogenic microflora (Klimenko et al., 2022).

Antiallergic Activity

Wade et al. (1983) synthesized acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones and tested their potential antiallergic activities. Many compounds displayed activity comparable to disodium cromoglycate, a standard antiallergic agent, when tested in vitro and in vivo (Wade et al., 1983).

Antiviral Activity

Hebishy et al. (2020) developed a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, finding significant anti-influenza A virus activities among these compounds, especially against bird flu influenza (H5N1) (Hebishy et al., 2020).

Properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-4-24-16-8-6-5-7-13(16)17(22)19-12-9-10-14-15(11-12)21(3)18(23)20(14)2/h5-11H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJBPXXDWSUHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642054
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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